molecular formula C16H21N3O B12560590 Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- CAS No. 191219-86-0

Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-

Cat. No.: B12560590
CAS No.: 191219-86-0
M. Wt: 271.36 g/mol
InChI Key: AFORUUDXYIKHFK-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. The use of solvents like DMF and catalysts such as iodine (I2) has been shown to be effective. Microwave irradiation is also employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 2-thioxodihydropyrido[2,3-d]pyrimidine and 7-deazaadenine derivatives . These compounds share structural similarities with pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- and exhibit comparable biological activities.

Uniqueness: What sets pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- apart is its unique combination of substituents, which enhances its biological activity and selectivity. The presence of the cyclohexyl, ethyl, and methyl groups contributes to its distinct pharmacokinetic properties and makes it a valuable compound for further research and development .

Properties

CAS No.

191219-86-0

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

4-cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C16H21N3O/c1-3-19-15-13(10-9-11(2)17-15)14(18-16(19)20)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3

InChI Key

AFORUUDXYIKHFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=N2)C)C(=NC1=O)C3CCCCC3

Origin of Product

United States

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